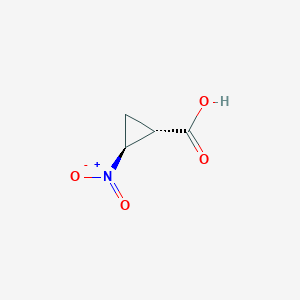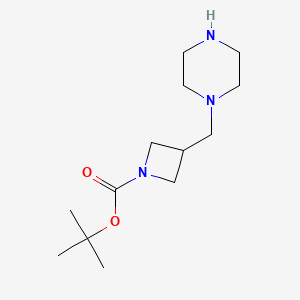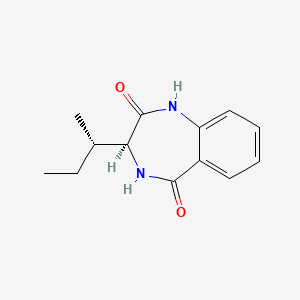
(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, commonly referred to as BDZ, is a synthetic compound belonging to the benzodiazepine family. It is a derivative of the benzodiazepines, which are a class of psychoactive drugs used to treat anxiety, insomnia, seizures, and other conditions. BDZ has a wide range of applications in scientific research, and is used in laboratory experiments to study the biochemical and physiological effects of benzodiazepines.
科学的研究の応用
BDZ has a wide range of applications in scientific research. It is used in laboratory experiments to study the biochemical and physiological effects of benzodiazepines. It is also used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, BDZ is used to study the effects of drugs on the immune system, to study the effects of drugs on the endocrine system, and to study the effects of drugs on the reproductive system.
作用機序
BDZ acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor in the brain. The GABA-A receptor is responsible for mediating the effects of GABA, a neurotransmitter that helps regulate the activity of neurons in the brain. When BDZ binds to the GABA-A receptor, it increases the activity of GABA, which leads to a decrease in the activity of neurons in the brain. This decrease in neuronal activity leads to a decrease in anxiety, insomnia, seizures, and other conditions.
Biochemical and Physiological Effects
BDZ has a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in anxiety, insomnia, seizures, and other conditions. Additionally, BDZ has been shown to have an effect on the cardiovascular system, as it can lower blood pressure and heart rate. BDZ has also been shown to have an effect on the immune system, as it can reduce inflammation. Finally, BDZ has been shown to have an effect on the endocrine system, as it can increase the levels of certain hormones, such as cortisol and adrenaline.
実験室実験の利点と制限
The use of BDZ in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying the biochemical and physiological effects of benzodiazepines.
However, there are also some limitations to the use of BDZ in laboratory experiments. It is not always possible to obtain the desired isomer in the reaction, and the reaction can be difficult to control. Additionally, the use of BDZ in laboratory experiments can be dangerous, as it is a psychoactive compound and can have serious side effects if not used properly.
将来の方向性
The use of BDZ in laboratory experiments is likely to continue to grow in the future, as it has a wide range of applications in scientific research. In particular, further research is needed to investigate the effects of BDZ on the cardiovascular system, the immune system, and the endocrine system. Additionally, further research is needed to develop new synthesis methods for BDZ that are more efficient and cost-effective. Finally, further research is needed to investigate the long-term effects of BDZ on the brain and nervous system.
合成法
The synthesis of BDZ involves the reaction of 3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with a variety of reagents and catalysts. The reaction typically produces a mixture of two isomers, one of which is the desired BDZ. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 120-140°C. The reaction is typically conducted using a palladium catalyst, although other catalysts such as molybdenum, cobalt, and ruthenium may also be used.
特性
IUPAC Name |
(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZICKDDJSFAAG-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)
![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)


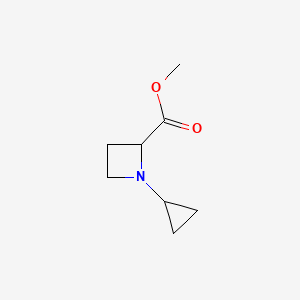

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)

![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
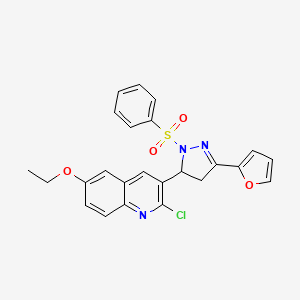
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
